molecular formula C7H5BrClN3O B12985110 (7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

Cat. No.: B12985110
M. Wt: 262.49 g/mol
InChI Key: WFBBRUBBHFVZKW-UHFFFAOYSA-N
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Description

(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of pyrrolo[2,1-f][1,2,4]triazine derivatives, followed by the introduction of a methanol group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated compounds.

Scientific Research Applications

(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)ethanol
  • (7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)propane
  • (7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)butane

Uniqueness

(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is unique due to its specific combination of bromine, chlorine, and methanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H5BrClN3O

Molecular Weight

262.49 g/mol

IUPAC Name

(7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

InChI

InChI=1S/C7H5BrClN3O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1,3,13H,2H2

InChI Key

WFBBRUBBHFVZKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1CO)C(=NC=N2)Cl)Br

Origin of Product

United States

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